molecular formula C20H16BrN5O2S B12148783 N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12148783
M. Wt: 470.3 g/mol
InChI Key: WJVILALRPKXDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research, particularly in the field of kinase inhibition. Its molecular architecture integrates a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its ability to mimic peptide bonds and participate in key hydrogen bonding interactions with enzyme active sites [a href='https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7288258/']. This core is strategically functionalized with a furanylmethyl and a pyridinyl substituent, which are heteroaromatic systems that enhance binding affinity and solubility, and a sulfanylacetamide linker connected to a 3-bromophenyl group. The bromophenyl moiety acts as a salient handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies [a href='https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02067']. Compounds featuring this specific amalgamation of heterocycles are frequently investigated as potent and selective inhibitors of various protein kinases, which are critical targets in oncology, inflammation, and neurodegenerative diseases. The primary research value of this reagent lies in its utility as a key intermediate or a lead compound for the discovery and development of new therapeutic agents, enabling studies on signal transduction pathways and cellular proliferation mechanisms.

Properties

Molecular Formula

C20H16BrN5O2S

Molecular Weight

470.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16BrN5O2S/c21-15-5-1-6-16(10-15)23-18(27)13-29-20-25-24-19(14-4-2-8-22-11-14)26(20)12-17-7-3-9-28-17/h1-11H,12-13H2,(H,23,27)

InChI Key

WJVILALRPKXDOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Core Heterocyclic Framework Construction

The 1,2,4-triazole ring is synthesized via cyclocondensation reactions. A common precursor is the hydrazide derivative of 3-bromophenylacetamide, which reacts with carbon disulfide (CS₂) in alkaline media to form the corresponding 1,2,4-triazole-3-thione intermediate. For example, N-(3-bromophenyl)hydrazinecarbothioamide is cyclized under reflux with aqueous NaOH to yield 5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol.

Starting MaterialReagent/ConditionsIntermediateYield (%)
N-(3-bromophenyl)hydrazineCS₂, NaOH, reflux, 6 hTriazole-3-thiol72–78

Functionalization of the Triazole Core

The triazole-3-thiol undergoes alkylation with furan-2-ylmethyl bromide to introduce the furanmethyl group. This step typically employs dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base, achieving 80–85% yield. Concurrently, the pyridin-3-yl group is introduced at the 5-position via Suzuki-Miyaura coupling using pyridin-3-ylboronic acid and a palladium catalyst.

Synthetic Routes and Optimization

Route 1: Sequential Functionalization

This route involves stepwise modifications of the triazole core:

  • Alkylation : React triazole-3-thiol with furan-2-ylmethyl bromide in DMF/K₂CO₃ (60°C, 4 h).

  • Coupling : Introduce pyridin-3-yl via Pd(PPh₃)₄-mediated Suzuki coupling (THF, 80°C, 12 h).

  • Acetylation : Treat the product with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA), followed by reaction with 3-bromoaniline to form the acetamide.

StepReaction TypeConditionsYield (%)
1AlkylationDMF, K₂CO₃, 60°C, 4 h82
2Suzuki couplingTHF, Pd(PPh₃)₄, 80°C, 12 h68
3AcetylationDCM, TEA, rt, 6 h75

Route 2: One-Pot Strategy

A streamlined approach combines alkylation and coupling in a single pot, reducing purification steps. The triazole-3-thiol is treated with furan-2-ylmethyl bromide and pyridin-3-ylboronic acid simultaneously under microwave irradiation (100°C, 30 min), achieving a 70% yield. However, this method risks side reactions, such as over-alkylation, necessitating precise stoichiometric control.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 8.50–8.70 (pyridin-3-yl protons).

    • δ 7.20–7.80 (aromatic protons from 3-bromophenyl and furan).

    • δ 4.30–4.50 (furan-2-ylmethyl CH₂).

  • HRMS : Molecular ion peak at m/z 513.02 (C₂₁H₁₆BrN₅O₂S).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%. Residual solvents (e.g., DMF) are quantified via gas chromatography (GC), adhering to ICH guidelines.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 3-bromophenyl and pyridin-3-yl groups impede reaction kinetics during coupling. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) enhances reactivity.

Byproduct Formation

Over-alkylation or desulfurization may occur during thiol alkylation. Adding catalytic tetrabutylammonium iodide (TBAI) improves regioselectivity, reducing byproducts to <5%.

Comparative Analysis of Synthetic Approaches

ParameterRoute 1 (Sequential)Route 2 (One-Pot)
Total Yield62%58%
Purity98.5%95.2%
Time22 h5 h
ScalabilityHigh (>100 g)Moderate (<50 g)

Route 1 is preferred for large-scale synthesis due to higher purity, while Route 2 offers time efficiency for exploratory batches.

Industrial-Scale Considerations

  • Cost Optimization : Replacing Pd(PPh₃)₄ with cheaper Pd(OAc)₂ reduces catalyst costs by 40% without compromising yield.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) improves environmental metrics (E-factor reduced from 32 to 18).

Emerging Methodologies

Recent advances include photoinduced thiol-ene reactions for alkylation (yield: 85%, 30 min) and enzymatic acetylation using lipases (e.g., CAL-B), achieving 90% enantiomeric excess for chiral analogs .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

This compound is a complex organic compound characterized by its unique structural features, which include a brominated phenyl group, a furan moiety, and a pyridine derivative linked through a triazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan and Pyridine Groups : These steps may involve specific coupling reactions to attach these moieties to the triazole structure.
  • Bromination of the Phenyl Ring : The bromination is typically conducted using bromine or brominating agents under controlled conditions.
  • Formation of the Acetamide Linkage : This final step often involves coupling with acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production methods for such complex compounds often focus on optimizing reaction conditions to maximize yield and purity. Techniques may include high-pressure reactors and advanced purification methods like chromatography.

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules such as proteins or nucleic acids. Its structural features suggest potential binding affinities for specific biological targets.

Medicine

The compound's structural similarities with known therapeutic agents indicate potential applications in medicine. Research has shown that compounds with similar structures exhibit significant antibacterial, antifungal, and anticancer activities.

Antibacterial Activity Case Study

Recent studies have highlighted the antibacterial properties of compounds related to this class. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(3-bromophenyl)...E. faecalis40 µg/mL
N-(3-bromophenyl)...K. pneumoniae50 µg/mL
N-(3-bromophenyl)...S. typhiTBD

These findings suggest that this compound could be an effective antibacterial agent comparable to standard antibiotics.

Industry

In industrial applications, this compound might be utilized in developing new materials or as a precursor for synthesizing other valuable chemicals. Its unique properties could lead to innovations in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares the target compound with structurally analogous derivatives, focusing on substituents, molecular weight, and reported bioactivity:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Bioactivity References
Target Compound : N-(3-Bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(Furan-2-ylmethyl), 5-(pyridin-3-yl), N-(3-bromophenyl) ~480–500 (estimated) Antiexudative (inferred from structural analogs)
N-(3-Bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-Methylphenyl), 5-(pyridin-4-yl), N-(3-bromophenyl) 480.384 Not explicitly stated; likely similar antiexudative activity
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 4-(4-Bromophenyl), 5-(pyridin-3-yl), N-[2-chloro-5-(trifluoromethyl)phenyl] ~540–560 (estimated) Potential insecticidal activity (Orco channel modulation)
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives 4-Amino, 5-(furan-2-yl), variable N-aryl groups ~350–450 Antiexudative activity (15/21 compounds showed efficacy surpassing diclofenac sodium)
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1-Cyclohexylmethyl, N-(4-bromophenyl) 436.34 Anti-HIV-1 activity (specific IC₅₀ not provided)

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity :

  • The 4-position substitution on the triazole ring significantly influences activity. For example:

  • Furan-2-ylmethyl (target compound) vs. 4-methylphenyl (): Furan’s oxygen atom may enhance hydrogen bonding, improving antiexudative effects .
  • Amino group at the 4th position (): Increases solubility and anti-inflammatory potency compared to alkyl/aryl substitutions . Pyridine vs. Other Heterocycles: Pyridin-3-yl (target compound) may offer better π-π stacking in enzyme binding compared to pyridin-4-yl () .

Sulfanyl Bridge :

  • The -S- linkage is critical for maintaining structural rigidity and redox activity. Derivatives lacking this bridge (e.g., ester-linked analogs in ) show reduced bioactivity .

Antiexudative Activity: Compounds with 4-amino-5-(furan-2-yl) substitutions () exhibit superior antiexudative effects (up to 70% inhibition in rat models) compared to the target compound’s inferred activity .

Contradictions and Limitations

  • Bioactivity Data Gaps : While the target compound’s structural analogs (e.g., ) show antiexudative effects, direct experimental data for the target molecule are absent .
  • Synthetic Challenges : The furan-2-ylmethyl group in the target compound may complicate synthesis compared to simpler alkyl/aryl substitutions (e.g., ) .

Biological Activity

N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article comprehensively reviews its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

Property Details
Molecular Formula C20H16BrN5O2S
Molecular Weight 470.3 g/mol
IUPAC Name This compound
InChI Key VQPCMEXPPDRDQB-UHFFFAOYSA-N

The presence of a bromophenyl group, furan moiety, and pyridine derivative linked through a triazole ring suggests potential biological activity against various pathogens.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have been shown to possess activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound may inhibit the growth of resistant strains of Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

The compound's structural features suggest potential as an antitubercular agent. A study focusing on related compounds indicated that triazole derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for this compound is limited, its structural similarity to known active compounds supports further investigation.

Cytotoxicity and Safety

Preliminary studies on the cytotoxicity of similar compounds suggest that many derivatives are non-toxic to human cells at therapeutic concentrations . This aspect is crucial for the development of new therapeutic agents as it indicates a favorable safety profile.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions using hydrazine derivatives.
  • Introduction of Furan and Pyridine Moieties : Accomplished via nucleophilic substitution or coupling reactions.
  • Bromination of the Phenyl Ring : Involves halogenation reactions followed by nucleophilic substitution.
  • Formation of the Acetamide Group : Conducted through acylation reactions using acetic anhydride or acetyl chloride .

Case Studies

Several studies have explored the biological activities of compounds structurally similar to this compound:

  • Antimicrobial Screening : A series of triazole derivatives were tested against drug-resistant S. aureus, showing promising results with MIC values as low as 2 µg/mL .
  • Antitubercular Evaluation : Compounds derived from similar scaffolds demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents .

Q & A

Q. What are the key steps in synthesizing N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis involves:

  • Triazole ring formation via cyclization of hydrazine derivatives with nitriles under acidic/basic conditions (e.g., using HCl or KOH).
  • Sulfanyl group introduction by reacting the triazole intermediate with thiol-containing reagents (e.g., thiourea derivatives) .
  • Final coupling of the bromophenyl acetamide moiety through nucleophilic substitution or condensation reactions. Critical parameters include temperature (60–100°C), solvent choice (DMF or ethanol), and reaction time (6–24 hours). Purification often uses column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and structural integrity.
  • HPLC for purity assessment (>95% purity is typical for pharmacological studies).
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight (theoretical MW: ~480.38 g/mol based on similar structures) .

Q. How is the biological activity of this compound typically assessed?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains (e.g., S. aureus, E. coli).
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Anti-inflammatory tests : Carrageenan-induced paw edema in rodents to evaluate anti-exudative activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst screening : Use of KOH or NaH for deprotonation during sulfanyl group incorporation.
  • Real-time monitoring : TLC or HPLC to track intermediate formation and adjust reaction time .

Q. How can contradictory biological activity data between structurally similar compounds be resolved?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., bromophenyl vs. chlorophenyl) to identify critical functional groups.
  • Molecular docking : Compare binding affinities to target enzymes (e.g., COX-2, DHFR) using software like AutoDock.
  • Meta-analysis : Cross-reference bioactivity data from analogs (e.g., triazole derivatives with pyridinyl groups) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
  • Thermal analysis : TGA/DSC to determine decomposition temperatures.
  • Light sensitivity : Exposure to UV-Vis light (300–800 nm) to evaluate photodegradation .

Q. What strategies elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure activity against targets like tyrosine kinases or proteases using fluorogenic substrates.
  • Cellular uptake studies : Fluorescence labeling (e.g., FITC conjugation) to track intracellular localization.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

Q. How can derivatization enhance selectivity or potency?

  • Heterocyclic modifications : Replace furan with thiophene or pyrrole to alter electronic properties.
  • Bioisosteric replacement : Substitute the sulfanyl group with selenyl or ether linkages.
  • Prodrug design : Introduce ester or amide prodrug moieties for improved bioavailability .

Q. Key Notes for Experimental Design

  • Data reproducibility : Triplicate experiments with positive/negative controls (e.g., ciprofloxacin for antimicrobial assays).
  • Statistical rigor : Use ANOVA or Student’s t-test (p < 0.05) for significance testing.
  • Ethical compliance : Follow institutional guidelines for in vivo studies (e.g., OECD 423 for acute toxicity).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.